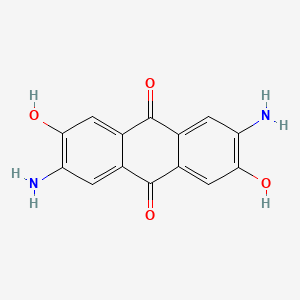
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthracene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione typically involves the amination of anthraquinone derivatives. One common method is the reaction of anthraquinone-2,6-disulfonic acid with ammonia, resulting in the formation of the desired diamino compound. The reaction conditions often include elevated temperatures and the use of a solvent such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anthraquinone-2,6-disulfonic acid and ammonia in a controlled environment to ensure high yield and purity. The crude product is then purified through filtration and drying processes.
化学反応の分析
Types of Reactions
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dye synthesis and other chemical processes.
科学的研究の応用
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
作用機序
The mechanism of action of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutathione reductase, leading to oxidative stress in cancer cells. The compound’s ability to intercalate into DNA also contributes to its anticancer activity by disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
2,6-Diaminoanthraquinone: Lacks the hydroxyl groups present in 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione.
1,4-Diaminoanthraquinone: Differently substituted, leading to variations in chemical reactivity and applications.
2,3-Diamino-1,4-naphthoquinone: A naphthoquinone derivative with similar amino substitutions.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
2,6-diamino-3,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-1-5-7(3-11(9)17)14(20)6-2-10(16)12(18)4-8(6)13(5)19/h1-4,17-18H,15-16H2 |
InChIキー |
IHPMOEKVBKBGIE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)O)C(=O)C3=CC(=C(C=C3C2=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


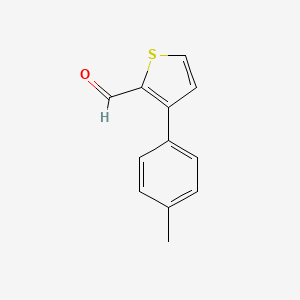
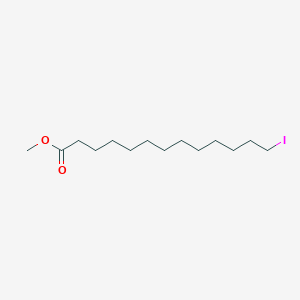
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)

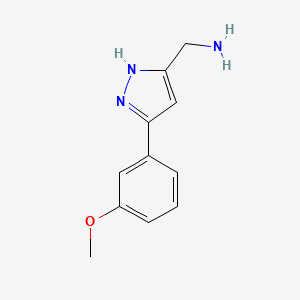

![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
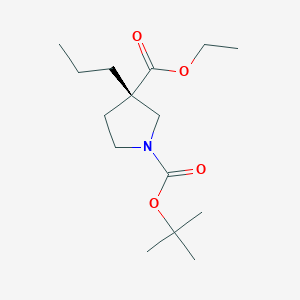
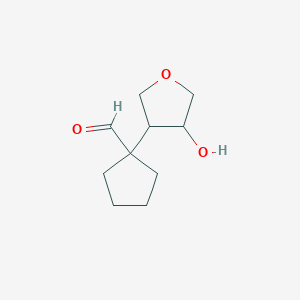
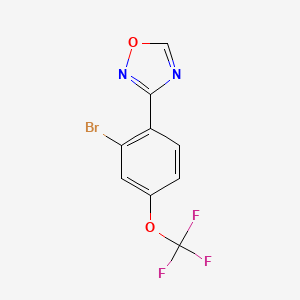
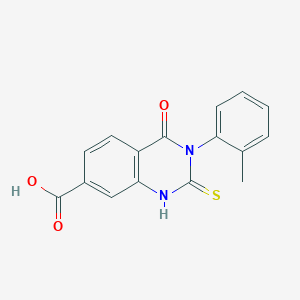
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
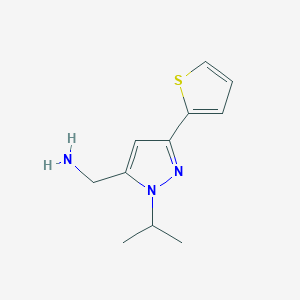
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)
